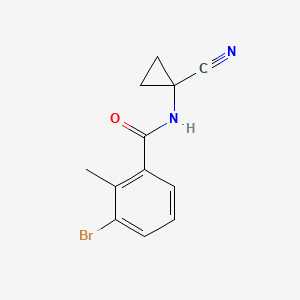

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

3-bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-8-9(3-2-4-10(8)13)11(16)15-12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCCTCRXNKTQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NC2(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide typically involves the following steps:

Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with an appropriate amine, such as 1-cyanocyclopropylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 3-bromo-2-methylbenzamide exhibit inhibitory effects on specific cancer cell lines. For instance, studies have shown that modifications to the benzamide structure can enhance binding affinity to targets involved in tumor progression, such as the MYC oncogene pathway .

Case Study:

A high-throughput screening identified several compounds related to 3-bromo-2-methylbenzamide that inhibited interactions crucial for MYC oncogene activity. These compounds were evaluated for their binding affinities, leading to the identification of promising candidates for further development .

Protein Kinase Inhibition

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide has been explored as a potential inhibitor of receptor protein tyrosine kinases. This class of enzymes plays a significant role in cell signaling and is often implicated in cancer and other diseases. The compound's structural features allow it to interact effectively with these targets, making it a candidate for further exploration in drug development .

Data Table: Protein Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Receptor Tyrosine Kinase | 0.5 | |

| Other Analogues | Various | 0.2 - 1.0 |

Pesticidal Activity

Research has indicated that compounds similar to this compound can be utilized in agricultural settings as pesticides. These compounds have shown efficacy against various pests due to their ability to disrupt key biological processes within target organisms .

Case Study:

A study on mixtures comprising nitrification inhibitors and insecticides highlighted the effectiveness of compounds derived from the benzamide structure, including 3-bromo derivatives, in improving crop yield by controlling pest populations while minimizing environmental impact .

Herbicide Development

The compound's structural properties have also led to investigations into its use as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing new herbicidal formulations .

Data Table: Herbicidal Efficacy

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide and selected analogs:

Key Observations :

- Cyanocyclopropyl vs. Cyanophenyl: The 1-cyanocyclopropyl group in the target compound introduces steric hindrance and conformational rigidity compared to the planar 2-cyanophenyl group in . This may enhance metabolic stability but reduce solubility in polar solvents .

- Bromo Position : The meta-bromo substitution in the target compound contrasts with para-bromo derivatives (e.g., ’s 2-chloro-4-nitrobenzamide), which exhibit distinct electronic effects influencing reactivity in cross-coupling reactions .

- Hybrid Structures : The indole-based analog in demonstrates how heterocyclic cores (e.g., indole) can alter binding affinity in medicinal chemistry contexts, though this compound’s larger size (~408 g/mol) may limit bioavailability compared to the target compound .

Biological Activity

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12BrN3O

- Molecular Weight : 320.18 g/mol

- Structure : The compound features a bromine atom, a cyanocyclopropyl group, and a methylbenzamide moiety, which contribute to its unique biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to them, which can lead to various biological effects. Notably, it has been investigated for its role in inhibiting certain cancer cell lines and microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a novel antibacterial agent.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Cell cycle arrest at G2/M phase |

Case Studies

-

Anticancer Screening :

A study conducted on various benzamide derivatives highlighted the potential of this compound in disrupting MYC oncogene-driven tumor growth. High-throughput screening identified this compound as a promising candidate for further development in cancer therapy . -

Antimicrobial Efficacy :

In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of bacteria, indicating its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Value/Description | Reference |

|---|---|---|

| Reaction solvent | THF (anhydrous) | |

| Coupling reagent | EDC/HOBt | |

| Purification solvent | Ethyl acetate:n-hexane (8:2) | |

| Melting point | 229–230 °C |

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- <sup>1</sup>H NMR : Key peaks include δ 9.05 (s, 1H, amide NH), δ 7.32–7.26 (m, aromatic protons), and δ 4.64–4.60 (m, cyclopropane CH) in DMSO-d6.

- Mass spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., m/z 310 observed in related bromo-benzamides) .

- Melting point : Sharp melting points (e.g., 229–230 °C) indicate purity .

Note : Compare spectral data with analogs (e.g., 3-bromo-N-(2,2,2-trifluoroethyl)benzamide, δ 8.09 ppm in CD3OD) to validate substituent effects .

Advanced: How to address contradictions in spectroscopic data across synthetic batches?

Answer:

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis derivatives).

- Isomerism : Investigate potential stereochemical variations (e.g., cyclopropane ring strain affecting NMR splitting patterns) .

- Solvent effects : Re-run NMR in alternative deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to resolve signal overlap .

Methodological Tip : Cross-reference with synthetic intermediates (e.g., 3-bromo-2-methylbenzoic acid <sup>1</sup>H NMR) to isolate batch-specific anomalies .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or fluorine) and assess bioactivity (e.g., antiparasitic or receptor antagonism) .

- Biological assays : Test against target pathogens (e.g., Gram-negative bacteria) using MIC assays, referencing methodologies for related Mannich bases .

- Computational modeling : Perform docking studies with target proteins (e.g., dopamine D2 receptors) using software like AutoDock Vina, guided by structural analogs (e.g., Remoxipride hydrochloride) .

Q. Table 2: SAR Design Parameters

| Modification | Biological Target | Reference |

|---|---|---|

| Bromine → Chlorine | Antiparasitic activity (veterinary) | |

| Cyclopropane → Pyrazole | Dopamine D2 receptor affinity | |

| Methyl → Trifluoromethyl | Solubility/bioavailability |

Basic: What safety precautions are required for handling this compound?

Answer:

- Environmental hazard : Classified as UN3077 (environmentally harmful solid). Use fume hoods and avoid aqueous waste discharge .

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and eye protection.

- Storage : In airtight containers under inert gas (N2) to prevent moisture absorption .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Answer:

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze by HPLC for degradation products.

- pH profiling : Dissolve in buffers (pH 1–13) and monitor hydrolysis via <sup>1</sup>H NMR (e.g., amide bond cleavage) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.